molecular formula C9H6ClFO2 B13046523 8-Chloro-7-fluorochroman-4-one

8-Chloro-7-fluorochroman-4-one

Cat. No.: B13046523
M. Wt: 200.59 g/mol
InChI Key: WQBBCQRKKLAEKW-UHFFFAOYSA-N
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Description

8-Chloro-7-fluorochroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with chlorine and fluorine substituents at the 8th and 7th positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-fluorochroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone derivatives with suitable halogenating agents to introduce the chlorine and fluorine atoms . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-fluorochroman-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: Nucleophilic reagents like amines or thiols.

Major Products Formed

Scientific Research Applications

8-Chloro-7-fluorochroman-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-7-fluorochroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-7-fluorochroman-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromanone derivatives .

Properties

Molecular Formula

C9H6ClFO2

Molecular Weight

200.59 g/mol

IUPAC Name

8-chloro-7-fluoro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H6ClFO2/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2H,3-4H2

InChI Key

WQBBCQRKKLAEKW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2Cl)F

Origin of Product

United States

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